molecular formula C14H26N4O3 B2882038 Tert-butyl 4-(piperazine-1-carbonyl)piperazine-1-carboxylate CAS No. 203520-35-8

Tert-butyl 4-(piperazine-1-carbonyl)piperazine-1-carboxylate

Cat. No.: B2882038
CAS No.: 203520-35-8
M. Wt: 298.387
InChI Key: RERBITYCANEVPA-UHFFFAOYSA-N
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Description

Tert-butyl 4-(piperazine-1-carbonyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. It is often used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The compound is characterized by its tert-butyl group, which provides steric hindrance and influences its reactivity and stability.

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust, mist, spray, and following proper handling and storage procedures .

Mechanism of Action

Target of Action

Tert-butyl 4-(piperazine-1-carbonyl)piperazine-1-carboxylate is a derivative of N-Boc piperazine . Piperazine derivatives are known to serve as useful building blocks in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . The primary targets of these compounds are often macromolecules, with which they interact favorably due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring .

Mode of Action

It’s known that piperazine derivatives can interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and adjustment of molecular physicochemical properties .

Biochemical Pathways

Piperazine derivatives are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The piperazine ring’s easy modificability, proper alkality, water solubility, and capacity for the formation of hydrogen bonds are factors that can influence these properties .

Result of Action

Compounds containing piperazine rings have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of piperazine derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(piperazine-1-carbonyl)piperazine-1-carboxylate typically involves the protection of piperazine with a tert-butyl group. One common method is the reaction of piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(piperazine-1-carbonyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperazine derivatives, which can be further utilized in the synthesis of complex organic molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(piperazine-1-carbonyl)piperazine-1-carboxylate is unique due to its dual piperazine rings and tert-butyl protection, which provide steric hindrance and influence its reactivity. This makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules .

Properties

IUPAC Name

tert-butyl 4-(piperazine-1-carbonyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N4O3/c1-14(2,3)21-13(20)18-10-8-17(9-11-18)12(19)16-6-4-15-5-7-16/h15H,4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RERBITYCANEVPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203520-35-8
Record name tert-butyl 4-(piperazine-1-carbonyl)piperazine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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